molecular formula C11H12FNO B2585889 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one CAS No. 2279122-99-3

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2585889
CAS No.: 2279122-99-3
M. Wt: 193.221
InChI Key: FSPGGMLSROWYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activity or receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: This compound lacks the fluorine and methyl substituents, making it less specific in its interactions.

    2-Fluoro-4-methylphenyl derivatives: These compounds have similar substituents but may differ in their core structure, leading to different chemical and biological properties.

    Other pyrrolidinone derivatives: These compounds may have different substituents on the pyrrolidinone ring, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPGGMLSROWYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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